

1,4-Dimethylpiperazine-2,3-dione CAS number

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Compound of Interest

Compound Name: 1,4-Dimethylpiperazine-2,3-dione

Cat. No.: B1347186

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Physicochemical and Structural Properties

1,4-Dimethylpiperazine-2,3-dione is a derivative of the piperazine-2,3-dione scaffold. The piperazine ring in this molecule is known to adopt a half-chair conformation. In its crystalline form, the molecules are organized into sheets through weak C-H...O hydrogen bonds.^{[1][2]}

Table 1: Physicochemical Properties of **1,4-Dimethylpiperazine-2,3-dione**

Property	Value	Source
CAS Number	59417-06-0	PubChem[3]
Molecular Formula	C ₆ H ₁₀ N ₂ O ₂	PubChem[3]
Molecular Weight	142.16 g/mol	PubChem[3]
IUPAC Name	1,4-dimethylpiperazine-2,3-dione	PubChem[3]
Boiling Point	206.5°C at 760 mmHg	ChemNet[4]
Density	1.169 g/cm ³	ChemNet[4]
Flash Point	81.2°C	ChemNet[4]
Refractive Index	1.491	ChemNet[4]
XLogP3 (Computed)	-0.6	PubChem[3]
Topological Polar Surface Area	40.6 Å ²	PubChem[3]

Table 2: Predicted Mass Spectrometry Data

Adduct	m/z	Predicted Collision Cross Section (CCS) (Å²)
[M+H] ⁺	143.08151	127.4
[M+Na] ⁺	165.06345	136.5
[M-H] ⁻	141.06695	128.6
[M+NH ₄] ⁺	160.10805	146.8
[M+K] ⁺	181.03739	135.6
Data sourced from PubChemLite, calculated using CCSbase.		

Synthesis and Experimental Protocols

The synthesis of **1,4-dimethylpiperazine-2,3-dione** has been reported in the literature, for instance by Haraguchi et al. in 2015, although detailed public-domain protocols for this specific molecule are scarce.^[2] However, a general and representative protocol for the synthesis of N,N'-disubstituted piperazine-2,5-diones is well-established and can be adapted. This often involves the cyclization of N-protected dipeptides or related precursors.

Representative Experimental Protocol: Synthesis of a Piperazine-dione Scaffold

This protocol is a generalized representation for the synthesis of piperazine-dione derivatives and should be adapted and optimized for the specific synthesis of **1,4-dimethylpiperazine-2,3-dione**.

Objective: To synthesize a piperazine-dione ring system.

Materials:

- N-methylglycine (Sarcosine)
- Thionyl chloride (SOCl₂)

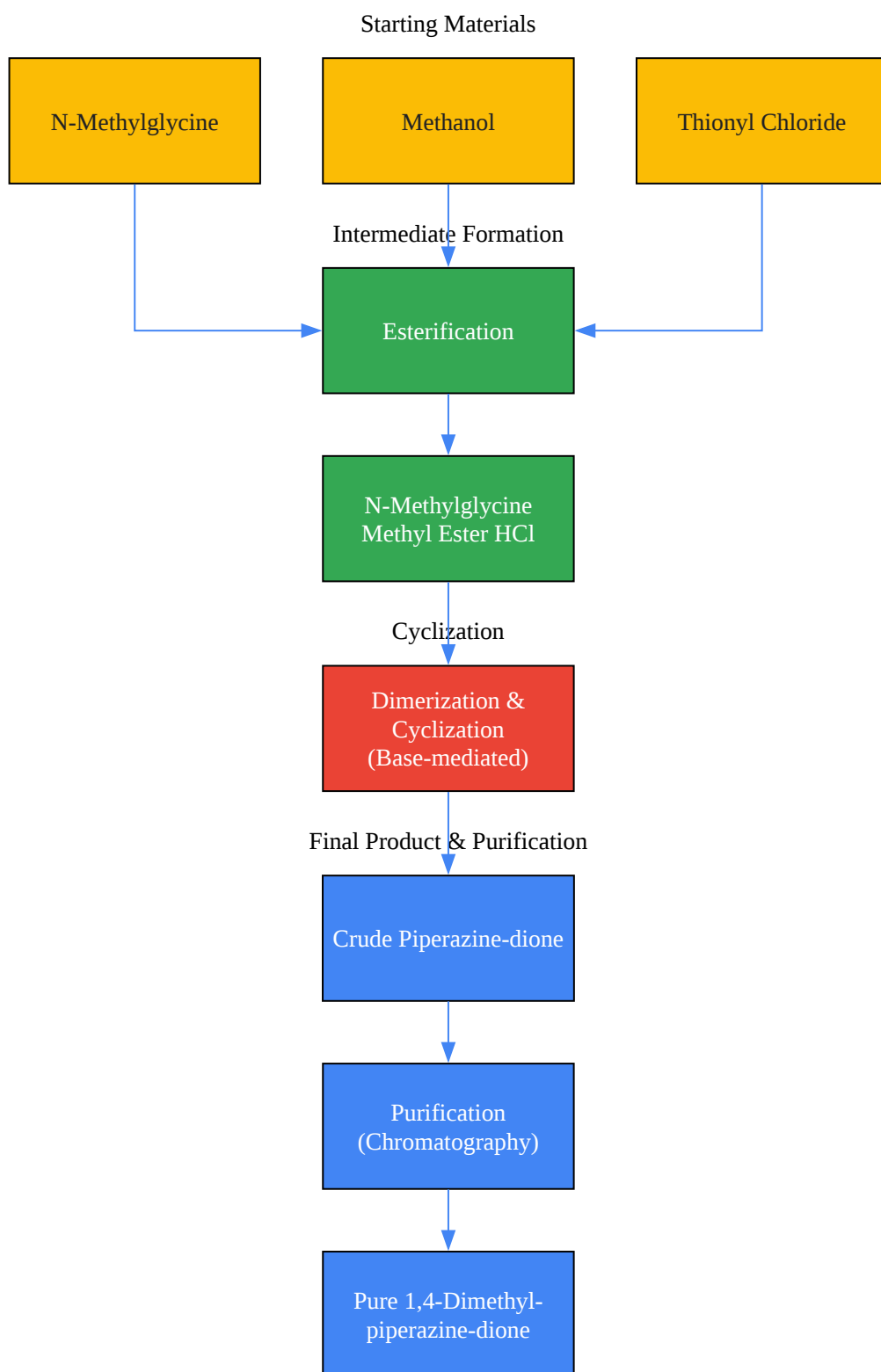
- Methanol (anhydrous)
- Triethylamine (Et₃N)
- Dichloromethane (DCM, anhydrous)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Brine
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Esterification of N-methylglycine:
 - Suspend N-methylglycine in anhydrous methanol.
 - Cool the mixture to 0°C in an ice bath.
 - Add thionyl chloride dropwise with stirring.
 - Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
 - Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.
- Dimerization and Cyclization:
 - Dissolve the N-methylglycine methyl ester hydrochloride in anhydrous dichloromethane.
 - Add triethylamine (2.5-3 equivalents) at 0°C to neutralize the hydrochloride and facilitate cyclization.
 - Stir the reaction mixture at room temperature for 24-48 hours.

- Monitor the reaction for the formation of the cyclized product, 1,4-dimethylpiperazine-2,5-dione (a related isomer to the target compound, but illustrates the general cyclization).
- Work-up and Purification:
 - Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter and concentrate the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure piperazine-dione product.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.



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Caption: Representative workflow for the synthesis of a piperazine-dione scaffold.

Applications in Medicinal Chemistry and Drug Development

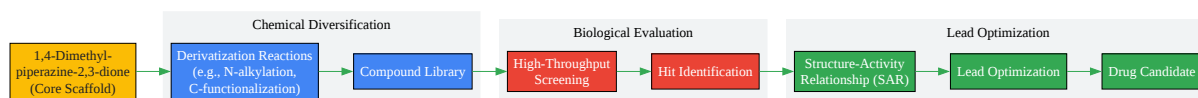
While **1,4-dimethylpiperazine-2,3-dione** itself is not widely reported as a biologically active agent, the piperazine-dione scaffold is considered a "privileged structure" in medicinal chemistry.^[5] This means the core structure is frequently found in compounds with a wide range of biological activities, making it a valuable starting point for drug discovery programs.^{[6][7]}

The reactivity of the piperazine-dione core, particularly at the nitrogen atoms and the carbon atoms adjacent to the carbonyls, allows for a variety of chemical modifications. This enables the creation of large libraries of derivatives for screening against various biological targets.

Table 3: Biological Activities of Piperazine-dione Derivatives

Derivative Class	Biological Target/Activity	Example Application	Reference
Piperazine-2,3-dione Derivatives	KRAS G12C Inhibition	Anticancer Agents	Google Patents ^[8]
1,4-Disubstituted Piperazine-2,5-diones	Antioxidant (via IL-6/Nrf2 loop)	Neuroprotective Agents	PMC ^[9]
Piperazine-2,5-diones with Indole Analogs	Anti-depressant, Anti-inflammatory, Analgesic	CNS Disorders	PubMed ^[10]
General Piperazine Derivatives	Antimicrobial, Antifungal, Antiviral	Infectious Diseases	ResearchGate ^[7]

The general workflow for utilizing a privileged scaffold like **1,4-dimethylpiperazine-2,3-dione** in a drug discovery context is illustrated below.



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